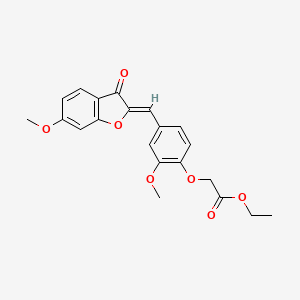

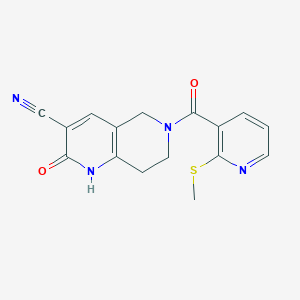

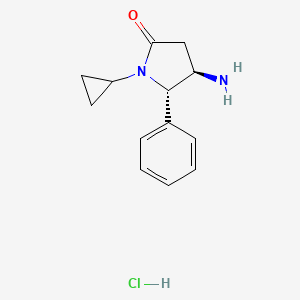

![molecular formula C21H27Cl2N5O3S B2823424 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1323612-34-5](/img/structure/B2823424.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound is likely to have biological significance, as thiazole derivatives have been found to have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction conditions include refluxing in dry ethanol, KSCN, HCl for 1-2 hours at 60°C, and bromine in glacial acetic acid .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The compound, like other thiazole derivatives, may undergo various chemical reactions. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound may also interact with metal surfaces, forming a compact protective coating as a result of mixed interactions during adsorption .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been involved in the synthesis of novel heterocyclic compounds with potential bioactive properties. For instance, in a study by Abu‐Hashem, Al-Hussain, and Zaki (2020), they synthesized various compounds, including those similar in structure to the given compound, showing potential as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Pharmacological Studies

- In research by Hassan, Ezzat Rahman, Abdel Saleh, and Abdel Jaleel (2014), benzofuran-morpholinomethyl-pyrazoline hybrids, structurally similar to the specified compound, were synthesized and showed significant vasodilatation properties in isolated thoracic aortic rings of rats (Hassan et al., 2014).

Imaging and Diagnostic Applications

- A study by Wang, Gao, Xu, and Zheng (2017) involved the synthesis of a compound structurally related to the given chemical for potential use in imaging of LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Antimicrobial and Antifungal Activities

- Compounds structurally related to the specified chemical have been studied for their potential antimicrobial and antifungal activities. For example, in research by Desai, Dodiya, and Shihora (2011), quinazolinone and thiazolidinone derivatives showed effectiveness against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).

Antidepressant Potential

- In the study by Mahesh, Devadoss, Pandey, and Bhatt (2011), they designed and synthesized a series of compounds, including ones structurally related to the specified chemical, that showed potential as antidepressants through their action as 5-HT3 receptor antagonists (Mahesh et al., 2011).

Mecanismo De Acción

Target of Action

Similar benzothiazole derivatives have been shown to exhibit anti-inflammatory activity by inhibiting cyclooxygenases (cox-1 and cox-2) enzymes .

Mode of Action

It is likely that it interacts with its targets (potentially cox-1 and cox-2 enzymes) to inhibit their activity, thereby reducing inflammation .

Biochemical Pathways

Given its potential anti-inflammatory activity, it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .

Result of Action

Based on its potential anti-inflammatory activity, it may reduce the production of inflammatory mediators, thereby alleviating inflammation .

Direcciones Futuras

Future research on the compound could focus on its potential applications in medicinal chemistry and materials science. For instance, thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the compound could be a promising candidate for the development of new therapies or materials.

Propiedades

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O3S.ClH/c1-4-27-16(13-14(2)24-27)20(28)26(8-7-25-9-11-30-12-10-25)21-23-18-17(29-3)6-5-15(22)19(18)31-21;/h5-6,13H,4,7-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBANIRWMCANOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

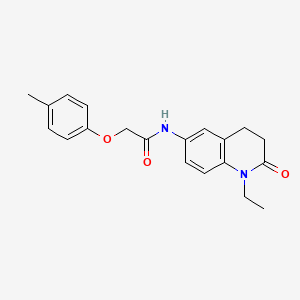

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)

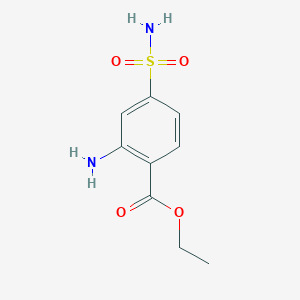

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)

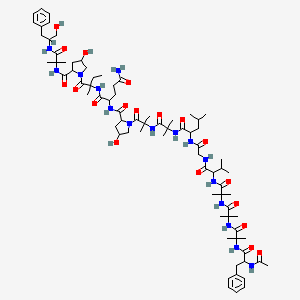

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)